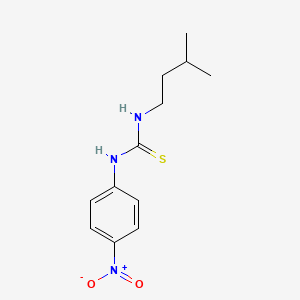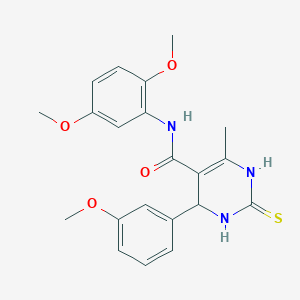![molecular formula C13H11F3N2O4S2 B3964256 4-N-[2-(trifluoromethyl)phenyl]benzene-1,4-disulfonamide](/img/structure/B3964256.png)
4-N-[2-(trifluoromethyl)phenyl]benzene-1,4-disulfonamide
Overview
Description
4-N-[2-(trifluoromethyl)phenyl]benzene-1,4-disulfonamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzene-1,4-disulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[2-(trifluoromethyl)phenyl]benzene-1,4-disulfonamide typically involves the reaction of 2-(trifluoromethyl)aniline with benzene-1,4-disulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and minimize impurities. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-N-[2-(trifluoromethyl)phenyl]benzene-1,4-disulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation to form corresponding sulfonic acids, while reduction can lead to the formation of amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Major Products
Substitution: Products include substituted sulfonamides or thiols.
Oxidation: Products include sulfonic acids.
Reduction: Products include amines.
Scientific Research Applications
4-N-[2-(trifluoromethyl)phenyl]benzene-1,4-disulfonamide has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-N-[2-(trifluoromethyl)phenyl]benzene-1,4-disulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide moiety can interact with enzyme active sites, inhibiting their activity by forming stable complexes .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide: Similar structure but with a methyl group instead of a disulfonamide moiety.
N-phenyl-bis(trifluoromethanesulfonimide): Contains two trifluoromethylsulfonyl groups attached to a phenyl ring.
Uniqueness
4-N-[2-(trifluoromethyl)phenyl]benzene-1,4-disulfonamide is unique due to the presence of both trifluoromethyl and disulfonamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-N-[2-(trifluoromethyl)phenyl]benzene-1,4-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O4S2/c14-13(15,16)11-3-1-2-4-12(11)18-24(21,22)10-7-5-9(6-8-10)23(17,19)20/h1-8,18H,(H2,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUBVUBKQXKMFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![allyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3964174.png)
![1-[(4-bromophenoxy)acetyl]-2-[(4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B3964180.png)

![methyl 5-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-2-furoate](/img/structure/B3964200.png)

![3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964218.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-N-(4-methylphenyl)-2-nitrobenzenesulfonamide](/img/structure/B3964229.png)
![ethyl 2-[3-(2-furoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3964237.png)
![1-[(4-chlorophenoxy)acetyl]-2-[(4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B3964259.png)
![3-HYDROXY-4-(4-METHYLBENZOYL)-5-(2-NITROPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B3964268.png)
![1-(4-chlorophenoxy)-3-[(4-methyl-2-pyridinyl)amino]-2-propanol](/img/structure/B3964273.png)

![4-{2-CHLORO-5-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZENESULFONYL}-2,6-DIMETHYLMORPHOLINE](/img/structure/B3964295.png)
